1-propyl-1H-pyrazole-5-sulfonyl chloride

説明

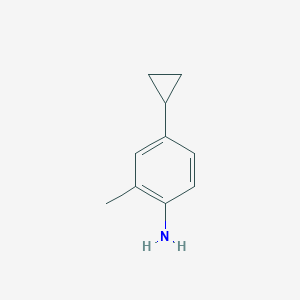

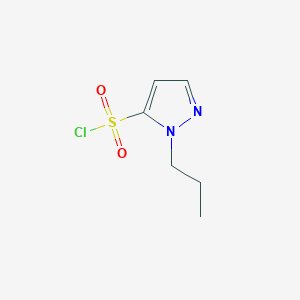

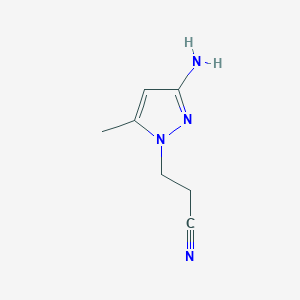

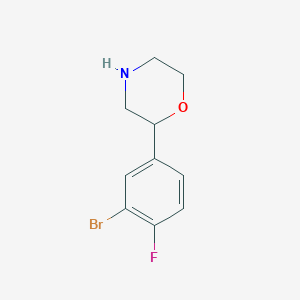

1-Propyl-1H-pyrazole-5-sulfonyl chloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H9ClN2O2S and a molecular weight of 208.67 .

Molecular Structure Analysis

The SMILES string of this compound isCCCn1nccc1S(Cl)(=O)=O . The InChI is 1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not available in the literature.科学的研究の応用

Catalysts in Organic Synthesis

Pyrazole derivatives, including sulfonyl chlorides, have been used as catalysts in organic synthesis. For instance, novel ionic liquids incorporating pyrazole structures have been developed for use as efficient, homogeneous, and reusable catalysts in various reactions. These catalysts have been employed in the synthesis of complex organic molecules, demonstrating their utility in facilitating tandem Knoevenagel–Michael reactions, among others (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds utilizing pyrazole sulfonyl chlorides. Techniques have been developed for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These methods demonstrate the versatility of pyrazole derivatives in accessing a wide range of biologically relevant structures (Tucker, Chenard, Young, 2015).

Fluorescent Materials

The synthesis of fluorescent materials is another area where pyrazole derivatives have shown potential. Multi-substituted pyrazoles, synthesized from acyl chlorides, terminal alkynes, and hydrazines, exhibit high fluorescence in both solution and solid state. These compounds' electronic properties, such as absorption and emission, can be finely tuned, making them suitable for various applications in materials science (Willy, Müller, 2008).

Antimicrobial Agents

Some pyrazole derivatives have been evaluated for their antimicrobial properties. New series of compounds incorporating the pyrazole moiety have shown activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This research highlights the possibility of developing new therapeutic agents based on pyrazole structures (Kendre, Landge, Jadhav, Bhusare, 2013).

Safety and Hazards

While specific safety and hazard information for 1-propyl-1H-pyrazole-5-sulfonyl chloride is not available, similar compounds can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用機序

Pyrazoles are known for their wide range of biological activities. They are used in the development of various drugs due to their diverse therapeutic properties such as anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, and antidiabetic activities .

The mechanism of action of pyrazole compounds depends on their chemical structure and the functional groups attached to the pyrazole ring. They can interact with various enzymes, receptors, and biological pathways, leading to their therapeutic effects .

The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and permeability can influence their bioavailability .

The action of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their interaction with targets, and their overall efficacy .

特性

IUPAC Name |

2-propylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNBNMOQMUQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)